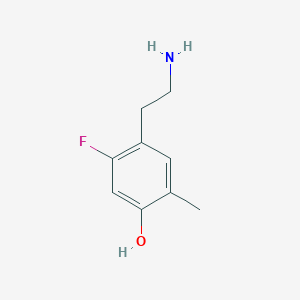
4-Chloro-3,5-dibromo-2-iodoanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-dibromo-2-iodoanisole is an organic compound with the molecular formula C7H4Br2ClIO It is a halogenated anisole derivative, characterized by the presence of chlorine, bromine, and iodine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dibromo-2-iodoanisole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of anisole derivatives. For instance, the bromination of 4-chloro-2-iodoanisole can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include controlled temperatures and solvent systems to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
4-Chloro-3,5-dibromo-2-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts like iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Chloro-3,5-dibromo-2-iodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-3,5-dibromo-2-iodoanisole involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and selective binding to specific sites on proteins or other biomolecules. This can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-iodoanisole: Similar structure but lacks the chlorine atom.
4-Chloro-3,5-dibromoanisole: Similar structure but lacks the iodine atom.
2,5-Dibromo-3,4-diiodothiophene: Contains similar halogenation but on a thiophene ring instead of a benzene ring.
Uniqueness
4-Chloro-3,5-dibromo-2-iodoanisole is unique due to the combination of chlorine, bromine, and iodine atoms on the anisole ring. This unique halogenation pattern imparts specific chemical reactivity and binding properties that are not observed in other similar compounds. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
1160574-51-5 |
|---|---|
分子式 |
C7H4Br2ClIO |
分子量 |
426.27 g/mol |
IUPAC名 |
1,3-dibromo-2-chloro-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H4Br2ClIO/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
InChIキー |
VULXNIRPDVBNFX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1I)Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


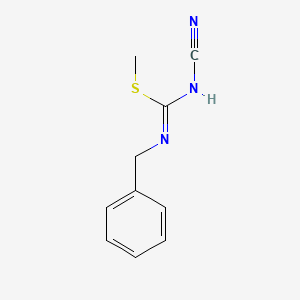



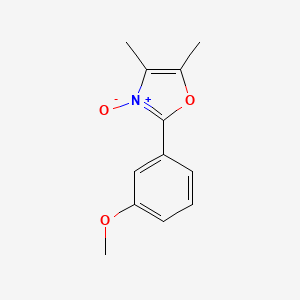
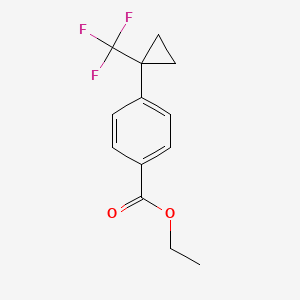
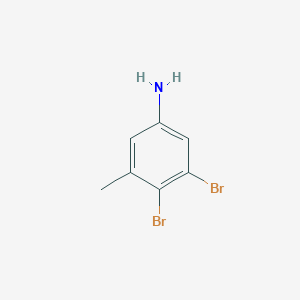

![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
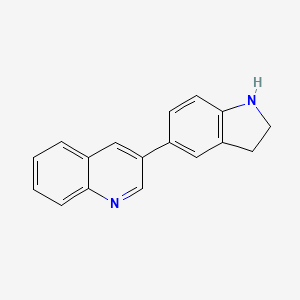
![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)

